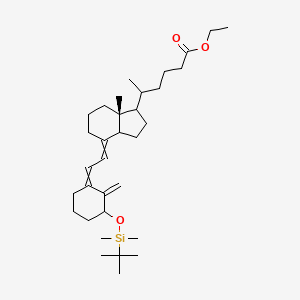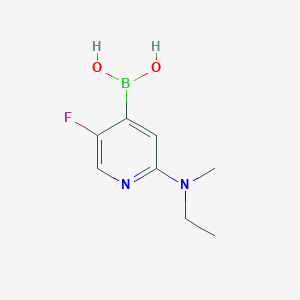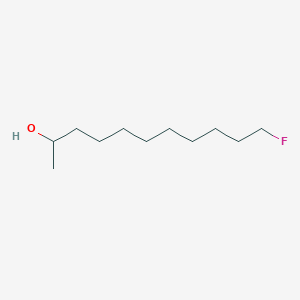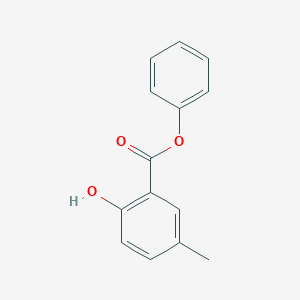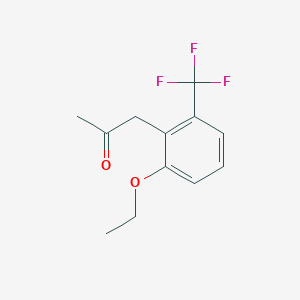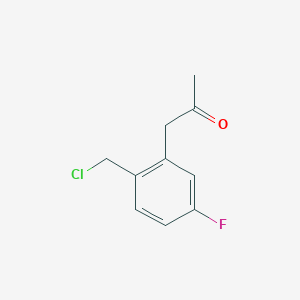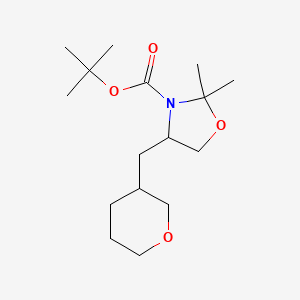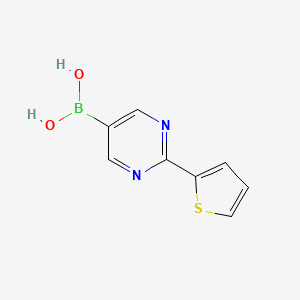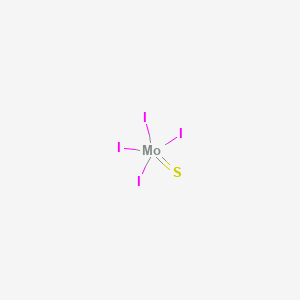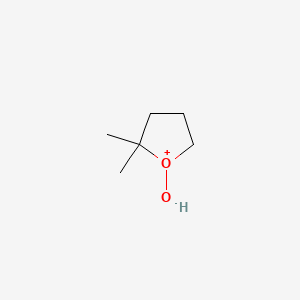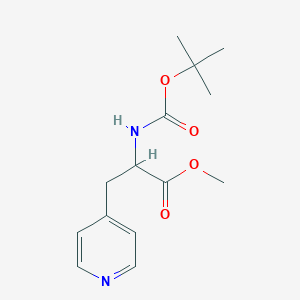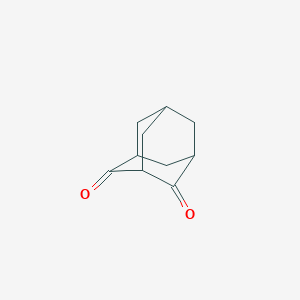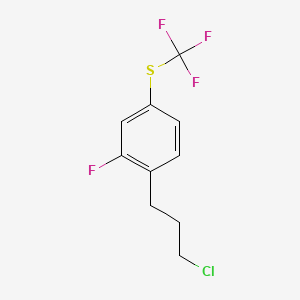
1-(3-Chloropropyl)-2-fluoro-4-(trifluoromethylthio)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloropropyl)-2-fluoro-4-(trifluoromethylthio)benzene is an organic compound characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, a fluorine atom, and a trifluoromethylthio group
Métodos De Preparación
The synthesis of 1-(3-Chloropropyl)-2-fluoro-4-(trifluoromethylthio)benzene typically involves the reaction of a precursor compound with thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The reaction is carried out at room temperature and then heated to 45°C for 20 hours. The crude product is purified by vacuum distillation .
Análisis De Reacciones Químicas
1-(3-Chloropropyl)-2-fluoro-4-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloropropyl group.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Reagents and Conditions: Common reagents used in these reactions include thionyl chloride, DMF, and other nucleophiles or oxidizing agents.
Aplicaciones Científicas De Investigación
1-(3-Chloropropyl)-2-fluoro-4-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Industry: It can be used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-(3-Chloropropyl)-2-fluoro-4-(trifluoromethylthio)benzene involves its interaction with specific molecular targets. The presence of the fluorine and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can affect cellular pathways and lead to specific biological effects .
Comparación Con Compuestos Similares
1-(3-Chloropropyl)-2-fluoro-4-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:
1-(3-Chloropropyl)-3-(trifluoromethyl)benzene: This compound lacks the fluorine atom, which can affect its chemical properties and reactivity.
1-Chloro-2-(3-chloropropyl)-3-(trifluoromethylthio)benzene: This compound has a similar structure but with different substitution patterns on the benzene ring.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and the presence of both fluorine and trifluoromethylthio groups, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H9ClF4S |
|---|---|
Peso molecular |
272.69 g/mol |
Nombre IUPAC |
1-(3-chloropropyl)-2-fluoro-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9ClF4S/c11-5-1-2-7-3-4-8(6-9(7)12)16-10(13,14)15/h3-4,6H,1-2,5H2 |
Clave InChI |
JSUZBNXAHXZOOV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1SC(F)(F)F)F)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



